
2-Decyltetradec-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Decyltetradec-2-enal is an organic compound with the molecular formula C24H46O. It is an aldehyde with a long aliphatic chain, making it a significant molecule in various chemical and industrial applications. This compound is characterized by its unique structure, which includes a double bond and an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyltetradec-2-enal typically involves the aldol condensation of decanal and tetradecanal. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions usually include a temperature range of 25-50°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The process involves the same aldol condensation reaction but is optimized for large-scale production with enhanced purification steps to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Decyltetradec-2-enal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in this compound can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: 2-Decyltetradecanoic acid.
Reduction: 2-Decyltetradecan-2-ol.
Substitution: 2-Decyltetradec-2-enyl bromide.
Applications De Recherche Scientifique
2-Decyltetradec-2-enal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-Decyltetradec-2-enal involves its interaction with biological membranes and enzymes. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the inhibition of enzyme activity. The double bond in the molecule also allows for interactions with unsaturated fatty acids in cell membranes, affecting membrane fluidity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tetradecenal: Similar in structure but with a shorter aliphatic chain.
2-Hexadecenal: Another aldehyde with a longer aliphatic chain.
2-Octadecenal: Similar structure with an even longer aliphatic chain.
Uniqueness
2-Decyltetradec-2-enal is unique due to its specific chain length and the presence of both a double bond and an aldehyde group. This combination of features makes it particularly useful in applications requiring specific chemical reactivity and physical properties.
Propriétés
Numéro CAS |
25234-36-0 |
|---|---|
Formule moléculaire |
C24H46O |
Poids moléculaire |
350.6 g/mol |
Nom IUPAC |
2-decyltetradec-2-enal |
InChI |
InChI=1S/C24H46O/c1-3-5-7-9-11-13-14-16-18-20-22-24(23-25)21-19-17-15-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |
Clé InChI |
FLBJWSQPPGBXNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC=C(CCCCCCCCCC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


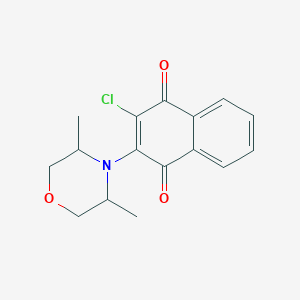


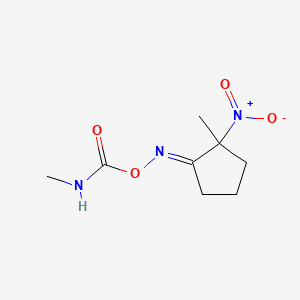

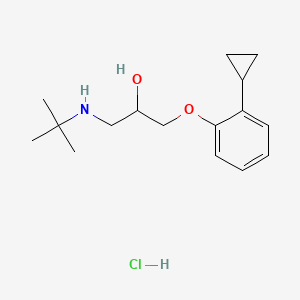
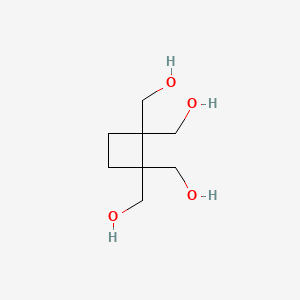
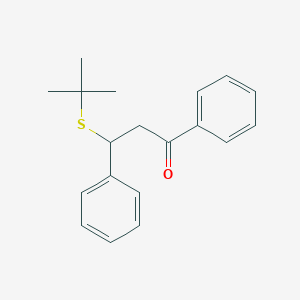
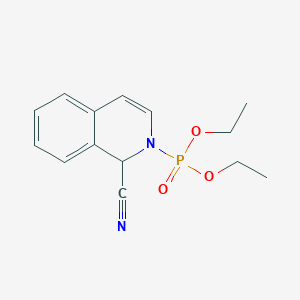
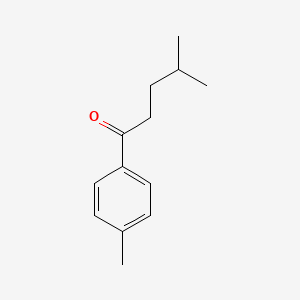

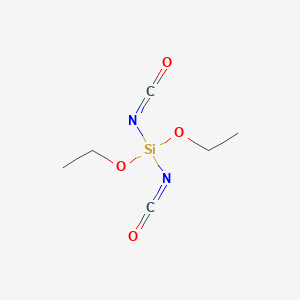
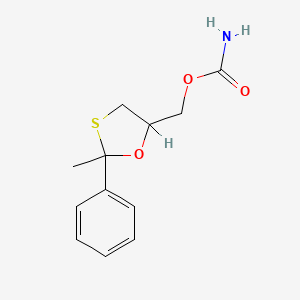
![1,1'-(Buta-1,3-diene-1,4-diyl)bis[4-(2-phenylethenyl)benzene]](/img/structure/B14701894.png)
